2-methyl-3H-imidazo[4,5-f]isoquinoline

Lipophilicity Drug-likeness Permeability

2-Methyl-3H-imidazo[4,5-f]isoquinoline (CAS 140192-87-6) is a synthetic fused heterocycle belonging to the imidazo[4,5-f]isoquinoline family, with molecular formula C₁₁H₉N₃ and a molecular weight of 183.21 g/mol. The compound features a 2-methyl substituent on the imidazole ring annealed to the 'f' face of an isoquinoline nucleus.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 140192-87-6
Cat. No. B117766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3H-imidazo[4,5-f]isoquinoline
CAS140192-87-6
Synonyms1H-Imidazo[4,5-f]isoquinoline,2-methyl-(9CI)
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=CC3=C2C=CN=C3
InChIInChI=1S/C11H9N3/c1-7-13-10-3-2-8-6-12-5-4-9(8)11(10)14-7/h2-6H,1H3,(H,13,14)
InChIKeyHHIFVRQLBWCLJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3H-imidazo[4,5-f]isoquinoline (CAS 140192-87-6): Heterocyclic Core Selection Guide for Research Procurement


2-Methyl-3H-imidazo[4,5-f]isoquinoline (CAS 140192-87-6) is a synthetic fused heterocycle belonging to the imidazo[4,5-f]isoquinoline family, with molecular formula C₁₁H₉N₃ and a molecular weight of 183.21 g/mol [1]. The compound features a 2-methyl substituent on the imidazole ring annealed to the 'f' face of an isoquinoline nucleus. It is structurally related to the well-known food mutagen and carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), but replaces the C2-amino group with a methyl group and substitutes the quinoline core with an isoquinoline core . These structural distinctions produce quantifiable differences in computed physicochemical properties and predicted biological reactivity that are critical for compound selection in structure-activity relationship (SAR) studies, mutagenicity research, and kinase inhibitor programmes.

Why Imidazo[4,5-f]isoquinoline Scaffold Selection Cannot Be Interchanged: 2-Methyl-3H-imidazo[4,5-f]isoquinoline vs. Closest Analogues


Compounds within the imidazo[4,5-f]heteroaromatic class cannot be generically substituted because seemingly minor structural variations—the identity of the fused six-membered ring (isoquinoline vs. quinoline) and the C2 substituent (methyl vs. amino)—produce large, quantifiable shifts in lipophilicity, hydrogen-bonding capacity, topological polar surface area, and metabolic activation potential [1]. These differences translate into divergent biological handling: the 2-amino-substituted quinoline congener IQ (2-amino-3-methylimidazo[4,5-f]quinoline) is a potent mutagen requiring CYP1A2-mediated N-hydroxylation, whereas the 2-methyl-isoquinoline target lacks the requisite exocyclic amine for this bioactivation pathway [2]. Procurement of the correct scaffold is therefore essential to avoid confounding mutagenicity readouts or misinterpreting SAR trends in drug discovery programmes.

Quantitative Differentiation Evidence: 2-Methyl-3H-imidazo[4,5-f]isoquinoline vs. Key Comparators for Informed Procurement


Computed Lipophilicity (XLogP): Isoquinoline Core Lowers LogP vs. the Direct Quinoline Analog

The target compound exhibits a computed XLogP3 of 2.1, which is 0.1 log unit lower than the direct quinoline analogue 2-methyl-3H-imidazo[4,5-f]quinoline (XLogP3 = 2.2) and 0.4 log unit higher than the parent, unsubstituted 1H-imidazo[4,5-f]isoquinoline (XLogP3 = 1.7) [1][2]. The reduced lipophilicity relative to the quinoline congener is attributable to the different electronic distribution of the isoquinoline ring system and may affect passive membrane permeability, protein binding, and metabolic clearance in predictable ways [3].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count: Reduced H-Bond Capacity Differentiates from the Amino-Substituted IQ Congeners

The target compound possesses 2 hydrogen-bond acceptor (HBA) atoms, in contrast to 3 HBA atoms for both 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3-methylimidazo[4,5-f]isoquinoline (isoIQ) [1][2][3]. This difference arises from the replacement of the exocyclic C2-amino group (–NH₂) with a methyl group (–CH₃), which eliminates one nitrogen lone pair available for hydrogen-bond acceptance. The reduced HBA count lowers the compound's capacity for specific polar interactions with biological targets and may alter its solvation free energy and blood-brain barrier penetration potential relative to the amino-substituted analogues.

Hydrogen-bonding Molecular recognition ADME

Topological Polar Surface Area (TPSA): 41.6 Ų vs. 56.7 Ų Separates Methyl from Amino Analogues

The TPSA of the target compound is 41.6 Ų, which is 15.1 Ų lower than both IQ and isoIQ (each 56.7 Ų) and identical to the quinoline methyl analogue (41.6 Ų) [1][2][3][4]. The large TPSA gap is driven entirely by the absence of the amino group. Compounds with TPSA < 60 Ų are generally predicted to exhibit good intestinal absorption, whereas those with TPSA > 60 Ų may show reduced oral bioavailability; the target sits well below this threshold, while IQ is close to it [5].

Polar surface area Membrane permeability Oral bioavailability

Mutagenicity Structural Alert: Absent Exocyclic Amino Group Removes the Metabolic Activation Handle Required for DNA Adduct Formation

IQ and isoIQ are classified as probable human carcinogens (IARC Group 2A) and require cytochrome P450 (primarily CYP1A2)-catalyzed N-hydroxylation of the exocyclic C2-amino group to form DNA-reactive nitrenium ions that yield dG-C8-IQ adducts [1][2]. The target compound lacks this amino group, bearing a methyl substituent at C2 instead, which removes the requisite metabolic handle for this genotoxic activation pathway . While direct Ames test data for the target compound are not publicly available, the structural alert absence is consistent with a markedly reduced mutagenic potential relative to IQ, a conclusion supported by the established structure-activity relationships of heterocyclic amine food mutagens wherein the exocyclic amine is essential for mutagenic activity [3].

Mutagenicity Metabolic activation Safety screening

Isoquinoline vs. Quinoline Core: Differential Metabolic Handling Affects Experimental Interpretability

Quinoline itself is a hepatocarcinogen in rodents and a mutagen in Salmonella typhimurium, whereas isoquinoline does not share this profile [1]. The metabolic pathways of the two heterocycles diverge: quinoline undergoes cytochrome P450-mediated oxidation at the 3-position leading to dihydrodiol metabolites that may contribute to its carcinogenicity, while isoquinoline is metabolized via different routes with a distinct toxicological outcome [1][2]. When fused to the imidazo[4,5-f] scaffold, these intrinsic differences in core heterocycle metabolism are retained and can influence compound half-life, metabolite identity, and off-target effects. The target compound, bearing the isoquinoline core, is thus expected to exhibit a metabolic profile distinct from its quinoline-based analogues independent of the C2 substituent.

Metabolism Isoquinoline Quinoline Hepatocarcinogenicity

Patent Protection for the Imidazo[4,5-f]isoquinoline Scaffold Family: Coverage by US 6,159,985

United States Patent 6,159,985 ('Imidazo-isoquinoline compounds, their compositions and uses'), assigned to The Procter & Gamble Company and filed September 21, 1999, explicitly covers compounds of the imidazo-isoquinoline class wherein R1 is selected from alkyl, aryl, and heterocycle [1]. The target compound, bearing R1 = methyl on the imidazole ring, falls within the scope of this patent's generic Formula I. The patent further describes pharmaceutical compositions and methods for treating or preventing diseases and disorders using such compounds, indicating that this scaffold has been recognized as therapeutically relevant and has been the subject of industrial R&D investment [1]. This patent coverage provides a documented rationale for procuring this specific compound as a reference standard or starting material in programmes operating within or adjacent to this intellectual property space.

Intellectual property Patent coverage Freedom to operate

Validated Application Scenarios for 2-Methyl-3H-imidazo[4,5-f]isoquinoline (CAS 140192-87-6) Based on Quantitative Differentiation Evidence


Non-Mutagenic Isosteric Control Standard for Heterocyclic Amine Mutagenicity Assays

The target compound lacks the exocyclic C2-amino group essential for CYP1A2-mediated bioactivation to DNA-reactive nitrenium ions, making it a structurally matched, non-mutagenic isostere for IQ and isoIQ [1]. Laboratories conducting Ames fluctuation tests (TA98 + S9), ³²P-postlabeling DNA adduct analysis, or comet assays with heterocyclic amine mutagens can deploy this compound as a negative control that preserves the imidazo[4,5-f] core geometry while eliminating the mutagenic liability. The 15.1 Ų lower TPSA (41.6 vs. 56.7 Ų) and reduced HBA count (2 vs. 3) of the target versus IQ additionally allow dissection of whether cellular uptake differences confound mutagenicity readouts [2].

SAR Probe Compound for Kinase Inhibitor Programmes Targeting the Imidazo[4,5-f]isoquinoline Scaffold

The imidazo[4,5-f]isoquinoline scaffold is structurally related to imidazoquinolines, which have been developed as potent, selective Cancer Osaka Thyroid (COT) kinase inhibitors and PI3K inhibitors with cellular GI₅₀ values as low as 10 nM in U87MG glioblastoma cells [1][2]. The target compound's XLogP of 2.1 and TPSA of 41.6 Ų place it within drug-like chemical space, and its isoquinoline core offers a differentiated hinge-binding geometry compared to quinoline-based kinase inhibitors. It serves as an ideal unelaborated core for fragment-based screening or as a reference compound for establishing baseline kinase selectivity profiles prior to scaffold decoration .

Building Block for Fluorescent Annulated Imidazo[4,5-c]isoquinoline DNA-Interaction Probes

Recent synthetic methodology developments have established routes to fluorescent annulated imidazo[4,5-c]isoquinolines via Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) followed by intramolecular imidoylative cyclisation [1]. These compounds have demonstrated DNA-interaction activity in pUC-19 gel electrophoresis mobility shift assays. The target compound's [4,5-f] regioisomer can serve as a comparative building block to probe how ring fusion geometry (f-face vs. c-face) affects DNA intercalation propensity and fluorescence quantum yield, with the 0.1 log unit lower XLogP vs. the quinoline analogue potentially altering DNA-binding thermodynamics [2].

Procurement for Patent-Landscape Navigation and Freedom-to-Operate Analysis in Imidazo-Isoquinoline Programmes

US Patent 6,159,985 explicitly covers imidazo-isoquinoline compounds wherein R1 is alkyl (including methyl) [1]. The target compound falls within this patent's claims, making it a necessary procurement item for any organization conducting freedom-to-operate due diligence, developing non-infringing analogues, or preparing regulatory submissions that require physicochemical characterization of the patented chemical space. The compound's well-defined computed property profile (XLogP = 2.1, TPSA = 41.6 Ų, HBA = 2, HBD = 1) provides reference benchmarks against which novel, non-infringing analogues can be quantitatively compared [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methyl-3H-imidazo[4,5-f]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.